2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
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Overview
Description
2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic compound known for its significant biological activities. This compound is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C33H52O5 . It is often studied for its potential therapeutic properties and is found in various natural sources, including medicinal mushrooms like Ganoderma lucidum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route typically starts with the cyclization of squalene or its derivatives, followed by oxidation, reduction, and esterification reactions to introduce the acetyloxy and methylidene groups .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as Ganoderma lucidum. The extraction process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activities, such as inhibiting tyrosinase, which is involved in melanin synthesis . The compound also affects cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ganoderic acid A: Another triterpenoid with similar biological activities.
Tsugaric acid A: A related compound with a similar structure and biological properties.
Pachymic acid: Shares structural similarities and is found in similar natural sources.
Uniqueness
What sets 2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid apart is its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C33H50O4 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23?,24?,27-,28?,31+,32+,33-/m0/s1 |
InChI Key |
AYHCPTDPDUADTK-IGMJECFDSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O |
Origin of Product |
United States |
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